2-[4-(2-Aminoethoxy)phenoxy]ethylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-(2-aminoethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVRBDYCSNZULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2-Aminoethoxy)phenoxy]ethylamine, also known as a phenoxyethylamine derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 207.27 g/mol
The compound features an amino group that is likely responsible for its biological activity, particularly in interactions with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors and other targets within the body. Research indicates that it may function as an antagonist or modulator of these receptors, leading to various physiological effects.
- Adrenergic Receptor Modulation : The compound has been studied for its ability to modulate alpha-adrenergic receptors, which are involved in numerous cardiovascular and central nervous system functions.
- Dipeptidyl Peptidase IV (DPP IV) Inhibition : Studies have shown that derivatives of this compound can inhibit DPP IV, an enzyme linked to glucose metabolism and immune response regulation, suggesting potential applications in diabetes management .
Biological Activity Data
A summary of key biological activities observed in studies involving this compound is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| DPP IV Inhibition | Reduces enzyme activity | |
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Adrenergic Receptor Interaction | Modulates receptor activity |
Case Studies
- Antitumor Efficacy : In a study examining the effects on human prostate cancer cells (PC-3), this compound derivatives demonstrated significant antitumor activity. The compounds were shown to induce apoptosis, with a notable reduction in alpha-adrenergic receptor expression correlating with increased cell death .
- DPP IV Inhibitory Activity : A recent investigation into the inhibition of DPP IV highlighted that modifications to the structure of related compounds could enhance their inhibitory effects, making them promising candidates for further development in metabolic disorders .
Scientific Research Applications
Pharmaceutical Development
Neuroactive Properties
Research has indicated that 2-[4-(2-Aminoethoxy)phenoxy]ethylamine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural similarities to known antidepressants suggest potential antidepressant activity , influencing mood regulation pathways. Preliminary studies indicate that the compound may exhibit:
- Neuroprotective Effects : Protecting neurons from oxidative stress.
- Anti-inflammatory Properties : Modulating inflammatory responses in cellular models.
These properties position the compound as a candidate for further development in treating neurological disorders.
Enzymatic Interactions
The compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its pharmacological profile and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic effects. For example:
- Neuroprotection : A study demonstrated that the compound could reduce neuronal damage in models of oxidative stress, suggesting its application in neurodegenerative diseases.
- Mood Regulation : Another investigation indicated that the compound might influence serotonin pathways, providing a basis for its use in treating depression.
- Inflammation Modulation : Research has shown that it can downregulate pro-inflammatory cytokines in vitro, indicating potential uses in inflammatory disorders.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Functional Analogs: Ether-Amine Derivatives
Table 2: Functional Group Comparison
Physicochemical Properties
| Property | 2-[4-(2-Aminoethoxy)phenoxy]ethylamine | 2-[4-(Methylsulfanyl)phenoxy]ethylamine | 4-Methoxyphenethylamine |
|---|---|---|---|
| Water Solubility | Moderate (amine groups) | Low (hydrophobic -SCH₃) | High (polar methoxy) |
| LogP | ~1.2 (estimated) | ~2.5 | ~1.8 |
| Stability | Air-sensitive (amines oxidize) | Stable (HCl salt) | Stable under inert conditions |
| References |
Preparation Methods
Multi-Step Synthesis via Phthalimide Protection and Aminolysis
One established method involves the use of phthalimide as a protecting group for the primary amine during synthesis, followed by aminolysis to liberate the free amine.
- Williamson Ether Synthesis: Starting from 4-hydroxyphenol derivatives, alkylation with haloalkyl reagents (e.g., 1-bromo-2-chloroethane) forms an ether linkage.
- Phthalimide Substitution: The halogen atom on the alkyl chain is substituted with potassium phthalimide to introduce the phthalimido group.
- Deprotection (Aminolysis): The phthalimido group is removed by heating with excess 2-aminoethanol at moderate temperatures (~60°C), releasing the free primary amine.
- Purification: The product is isolated by extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over magnesium sulfate, and solvent evaporation. Final purification may involve bulb-to-bulb distillation under reduced pressure or chromatography on silica gel.
Reaction Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Williamson reaction | 4-fluoro-2-hydroxyacetophenone + 1-bromo-2-chloroethane | Carried out in chloro ether solvent |
| Phthalimide substitution | Potassium phthalimide, solvent-free or with phase transfer catalyst | Phase transfer catalysts like TBAB used |
| Aminolysis (deprotection) | Excess 2-aminoethanol, 60°C | Moderate heating, reaction monitored by TLC |
| Purification | Extraction, drying, bulb-to-bulb distillation or chromatography | Yields pale yellow oil or solid |
This method is detailed in US patent US6417222B1 and involves careful control of reaction times and temperatures for optimal yield and purity.
Alkoxyphenoxyethylamine Synthesis via Halogenated Intermediates and Phthalimide Alkali Metal Salts
Another approach involves:
- Reacting 2-alkoxy phenol (e.g., 2-methoxyphenol or 2-ethoxyphenol) with 1,2-dihaloethane (commonly 1,2-dichloroethane) in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The reaction may be conducted with or without an external solvent; the 1,2-dihaloethane can serve as both reagent and solvent.
- Phase transfer catalysts (e.g., tetra butyl ammonium bromide) are often employed to enhance reaction efficiency.
- The resulting 1-halo-2-(2-alkoxyphenoxy)ethane intermediate is then reacted with alkali metal salts of phthalimide or substituted phthalimide to form phthalimide-protected intermediates.
- Final deprotection is achieved by treatment with alkali metal hydroxide bases, liberating the free amine.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | 2-alkoxy phenol + 1,2-dihaloethane + base + PTC | Temperature: 25°C to reflux |
| Phthalimide substitution | Alkali metal salt of phthalimide (Na, K salts) | May be solvent-free, temp 50-250°C |
| Deprotection (hydrolysis) | Alkali metal hydroxide base | Yields free 2-(2-alkoxyphenoxy)ethylamine |
| Purification | Standard extraction and drying techniques | Solid forms can be isolated |
This process is scalable and suitable for industrial production, providing high purity and yield. It is described in patent WO2009128088A2.
Synthesis via Reaction of Guaiacol and 2-Alkyloxazoline
An alternative synthetic route involves:
- Heating Guaiacol (2-methoxyphenol) with 2-alkyloxazoline (methyl or ethyl substituted) at elevated temperatures (130-200°C) either solvent-free or in high boiling solvents.
- This reaction forms 2-alkoxyphenoxyethylacetamide intermediates.
- The acetamide is isolated by pouring the reaction mixture into water and collecting the solid residue.
- Hydrolysis of the acetamide with hydrochloric acid (5N) under reflux converts it into the free amine.
- The amine is extracted into toluene and isolated by evaporation.
Reaction parameters and yields:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Formation of acetamide | Guaiacol + 2-methyloxazoline, 160°C, 20 h | 76% yield, melting point 57-59°C |
| Hydrolysis to amine | Reflux in 5N HCl for 4 h | pH adjusted to 8-9, extraction in toluene |
This method is advantageous for its simplicity and avoidance of extensive purification steps. It is documented in EP1506156A1.
Comparative Summary Table of Preparation Methods
Research Findings and Analytical Data
- Reaction progress in these syntheses is commonly monitored by thin layer chromatography (TLC).
- Purity and identity of intermediates and final products are confirmed by standard analytical techniques such as infrared spectroscopy (IR), differential scanning calorimetry (DSC), and melting point determination.
- The use of phase transfer catalysts significantly improves reaction rates and yields in alkylation and substitution steps.
- Deprotection of phthalimide groups by aminolysis or hydrolysis is efficient under moderate heating and base conditions.
- Bulb-to-bulb distillation under reduced pressure is effective for isolating volatile or oily intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-Aminoethoxy)phenoxy]ethylamine, and what critical reaction parameters influence yield?
- Methodology : The synthesis typically involves coupling 4-(2-aminoethoxy)phenol with ethylamine derivatives under controlled conditions. For example, analogous compounds like 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide are synthesized via nucleophilic substitution reactions using phenol derivatives and acetamide precursors . Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or isopropanol), and catalyst use (e.g., ethylamine for deprotonation) . Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are essential for confirming the structure, particularly the aromatic protons (δ 6.7–7.3 ppm) and ethoxy/amine groups (δ 3.0–4.2 ppm) .
- HPLC/GC-MS : Used to assess purity and detect impurities. Retention times and mass spectra should align with theoretical values (e.g., molecular ion peak at m/z corresponding to C₁₀H₁₅N₂O₂) .
- X-ray crystallography : For definitive structural confirmation, as demonstrated in studies of similar phenoxyethylamine derivatives .
Q. What are the key safety considerations when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology :
- Comparative assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays using identical buffer systems and concentrations) .
- Structural analogs : Compare activities with derivatives like N-{2-(3,4-dimethylbenzyloxy)ethyl}-4-(2-aminoethoxy)-3-methoxyphenylacetamide to identify structure-activity relationships (SAR) .
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers, adjusting for variables like assay sensitivity .
Q. What computational approaches are used to predict interactions between this compound and biological targets?
- Methodology :
- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the ethoxy and amine groups .
- QSAR modeling : Develop models based on electronic (e.g., HOMO/LUMO) and steric descriptors to predict bioactivity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity .
Q. How can reaction conditions be optimized for large-scale synthesis of this compound while maintaining yield and purity?
- Methodology :
- Flow chemistry : Use continuous reactors to enhance mixing and heat transfer, reducing side reactions .
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal parameters .
- In-line monitoring : Implement FTIR or PAT (Process Analytical Technology) to track reaction progress in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
